[Met]-beta-Amyloid (1-40) is a modified version of the beta-amyloid peptide, specifically designed to study the pathophysiology of Alzheimer's disease. This peptide consists of 40 amino acids and features a methionine residue at position 35, which is crucial for its biochemical properties and interactions. The beta-amyloid peptide is primarily known for its role in forming amyloid plaques, a hallmark of Alzheimer's disease, which disrupts neuronal function and leads to neurodegeneration.
Beta-amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage. The specific variant, [Met]-beta-Amyloid (1-40), is classified as a neurotoxic peptide that contributes to the aggregation processes observed in Alzheimer's disease. Its structure and properties are critical for understanding amyloid pathology and developing therapeutic strategies.
The synthesis of [Met]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis techniques. One common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound peptide chain. The process includes:
The synthesis process requires careful temperature control during acylation and deprotection steps to optimize yield and minimize side products. For instance, increasing the temperature during Fmoc removal can enhance the efficiency of the synthesis .
The molecular structure of [Met]-beta-Amyloid (1-40) features a linear sequence of amino acids with specific folding patterns that lead to its aggregation properties. The sequence includes:
The molecular weight of [Met]-beta-Amyloid (1-40) is approximately 4,500 Da. Its structural characteristics are crucial for understanding its aggregation behavior in biological systems .
[Met]-beta-Amyloid (1-40) undergoes several chemical reactions that facilitate its aggregation into fibrils:
The aggregation process involves nucleation followed by elongation phases, where smaller oligomers combine to form larger fibrillar structures. This process is influenced by factors such as pH, temperature, and ionic strength .
The mechanism by which [Met]-beta-Amyloid (1-40) exerts its effects involves:
Studies have shown that the presence of [Met]-beta-Amyloid (1-40) correlates with cognitive decline in Alzheimer's disease models, emphasizing its role as a key player in disease progression .
Relevant data indicate that variations in synthesis conditions can significantly affect the stability and aggregation propensity of the peptide .
[Met]-beta-Amyloid (1-40) has several important applications in scientific research:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: